molecular formula C14H17FN4O3S2 B2738786 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034604-83-4

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2738786
CAS No.: 2034604-83-4
M. Wt: 372.43
InChI Key: OLQQNCVZKHKWGR-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 1,2,5-thiadiazole moiety and a benzene ring modified with fluorine and methoxy groups. Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S2/c1-22-13-3-2-11(8-12(13)15)24(20,21)18-10-4-6-19(7-5-10)14-9-16-23-17-14/h2-3,8-10,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQQNCVZKHKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A fluorine atom which can enhance biological activity through electronic effects.
  • A methoxy group that may influence solubility and receptor interactions.
  • A thiadiazole moiety known for its diverse pharmacological properties.
  • A piperidine ring , which is often associated with various therapeutic effects.

Anticancer Activity

Research indicates that compounds with thiadiazole derivatives exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF-7 (Breast Cancer)0.28
Thiadiazole Derivative BA549 (Lung Carcinoma)0.52
Thiadiazole Derivative CK562 (Leukemia)7.4

These findings suggest that the introduction of thiadiazole in the structure may contribute to enhanced anticancer activity through mechanisms such as tubulin inhibition and apoptosis induction .

Enzyme Inhibition

Sulfonamide derivatives like the compound have demonstrated enzyme inhibitory activity, particularly against:

  • Carbonic Anhydrase : Important for regulating pH and fluid balance.
  • Acetylcholinesterase : Linked to neurodegenerative diseases like Alzheimer's.

The inhibition of these enzymes could lead to therapeutic applications in treating conditions such as glaucoma and cognitive decline .

Antimicrobial Activity

Sulfonamide compounds are traditionally known for their antibacterial properties. Preliminary studies on related compounds indicate effectiveness against various bacterial strains, likely due to their ability to inhibit folate synthesis pathways .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that similar compounds exhibit selective cytotoxicity against multiple cancer cell lines, suggesting potential for targeted cancer therapies. For example, one study reported an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells .
  • Pharmacological Evaluation : A recent study evaluated the cardiovascular effects of sulfonamide derivatives in isolated rat heart models, showing that some compounds can modulate perfusion pressure effectively .
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications on the thiadiazole and piperidine rings significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances anticancer efficacy while maintaining selectivity towards tumor cells .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those related to 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide. These compounds have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria.

Study Findings

A study conducted on a series of thiopyrimidine-benzenesulfonamide compounds demonstrated significant antimicrobial activity against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The findings suggest that the incorporation of thiadiazole moieties enhances the efficacy of sulfonamides against resistant bacterial strains.

Antimalarial Activity

The compound has shown promise in antimalarial drug development. A virtual screening and molecular docking study revealed that derivatives containing sulfonamide groups exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.

Case Studies

  • In Silico Studies : A library of compounds was synthesized and screened for their ability to inhibit falcipain-2, an essential enzyme for malaria parasite survival. Several compounds demonstrated low IC50 values, indicating strong antimalarial potential .
  • Synthesis and Evaluation : Compounds derived from the sulfonamide scaffold were synthesized and tested, showing promising results in vitro with IC50 values as low as 2.24 µM .

Antifungal Applications

The antifungal potential of sulfonamide derivatives is also noteworthy. Research has focused on synthesizing compounds that include triazole substituents known for their antifungal activity.

Efficacy Against Fungal Strains

A recent study reported that novel pyridine-3-sulfonamide derivatives exhibited superior antifungal activity compared to traditional agents like fluconazole. The most effective compounds showed minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against strains such as Candida albicans .

Summary Table of Applications

ApplicationCompound TypeTarget OrganismsKey Findings
AntimicrobialThiopyrimidine-benzenesulfonamidesKlebsiella pneumoniae, Pseudomonas aeruginosaSignificant antimicrobial activity against resistant strains
AntimalarialSulfonamide derivativesPlasmodium falciparumLow IC50 values indicating strong inhibitory activity
AntifungalPyridine-3-sulfonamide derivativesCandida albicansMIC ≤ 25 µg/mL showing greater efficacy than fluconazole

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂–NH–) moiety participates in nucleophilic substitution and acid-base reactions. Key findings include:

Table 1: Sulfonamide Reaction Pathways

Reaction TypeConditions/ReagentsObserved Products/OutcomesYield (%)Source
N-Alkylation K₂CO₃/DMSO, alkyl halidesSecondary sulfonamides65–82
Acid-Catalyzed Hydrolysis 6 M HCl, refluxBenzenesulfonic acid derivative63
Deprotonation NaH, THFSulfonamide anion intermediates
  • The N–H bond undergoes deprotonation under strong bases (e.g., NaH), enabling subsequent alkylation or acylation .

  • Acid hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and amine fragments .

Thiadiazole Ring Modifications

The 1,2,5-thiadiazole ring exhibits electrophilic substitution and redox activity:

Table 2: Thiadiazole-Specific Reactions

Reaction TypeReagents/ConditionsKey ObservationsYield (%)Source
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C4 position58
Oxidation H₂O₂/AcOHThiadiazole sulfone formation72
Nucleophilic Aromatic Substitution Piperidine/DMF, 80°CDisplacement of thiadiazole S atom44–88
  • Nitration occurs regioselectively at the electron-deficient C4 position of the thiadiazole ring.

  • Oxidation converts the thiadiazole sulfur to a sulfone, enhancing electrophilicity. Microwave-assisted methods reduce reaction times by 90% compared to conventional heating .

Fluorinated Aromatic System Reactivity

The 3-fluoro-4-methoxybenzene ring undergoes directed ortho-metalation and halogen exchange:

Table 3: Aromatic Ring Reactions

Reaction TypeConditionsProductsYield (%)Source
Halogen Exchange CuI, KF, DMF, 120°CReplacement of fluorine with Cl/Br70–77
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives85–97
  • Fluorine acts as a directing group, enabling regioselective functionalization at the ortho position .

  • Microwave-assisted Suzuki coupling achieves >90% yield in <10 minutes .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation and coordination chemistry:

Table 4: Piperidine Ring Reactions

Reaction TypeReagentsOutcomesYield (%)Source
Quaternary Salt Formation MeI, K₂CO₃, CH₃CNN-Methylpiperidinium iodide89
Metal Coordination Cu(II)/Zn(II) saltsStable chelate complexes
  • Alkylation at the piperidine nitrogen enhances solubility in polar solvents .

  • The tertiary amine forms stable complexes with transition metals, useful in catalytic applications .

Comparative Reaction Efficiency

Microwave irradiation significantly improves synthetic efficiency:

Table 5: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave MethodSource
Reaction Time6–19 hours31–68 seconds
Yield (%)44–8882–97
Purity85–90%95–99%

Mechanistic Insights

  • Sulfonamide Alkylation : Proceeds via a two-step mechanism: deprotonation followed by SN2 attack .

  • Thiadiazole Nitration : Follows an electrophilic pathway, with the thiadiazole ring directing nitronium ion attack.

  • Fluorine Replacement : Involves a radical intermediate stabilized by the methoxy group’s electron-donating effect.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal chemistry and materials science.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

  • 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 381.22 g/mol): This compound shares the piperidine-sulfonamide backbone but replaces the thiadiazole and fluoromethoxy groups with a chlorine atom.
  • 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide: This derivative substitutes the piperidine-thiadiazole unit with a pyrazole-trifluoromethylbenzyl group. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility.

Heterocyclic Modifications

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This compound incorporates a chromenone-pyrazolopyrimidine system instead of thiadiazole-piperidine. The chromenone moiety provides a rigid planar structure, favoring interactions with hydrophobic enzyme pockets. The dual fluorine atoms may enhance metabolic stability, similar to the fluoromethoxy group in the target compound .
  • 4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide: Here, a thiazole ring replaces the thiadiazole, and a methoxyphenoxy group is introduced.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to bulkier halogens like chlorine. For example, the target compound’s 3-fluoro group may enhance binding precision over 4-chloro derivatives .
  • Methoxy vs. Trifluoromethyl: Methoxy groups contribute to moderate hydrophilicity and hydrogen-bond donor capacity, whereas trifluoromethyl groups increase lipophilicity and electron-withdrawing effects. This difference impacts solubility and target selectivity .

Discussion of Pharmacological Implications

The target compound’s 1,2,5-thiadiazole ring is a critical differentiator. Thiadiazoles are known to inhibit carbonic anhydrases and tyrosine kinases due to their ability to coordinate metal ions or engage in charge-transfer interactions. In contrast, pyrazole or thiazole-containing analogs (e.g., and ) may prioritize hydrophobic interactions over electronic effects. The fluoromethoxy group’s balance of hydrophilicity and electronegativity could optimize both target binding and pharmacokinetic profiles compared to non-fluorinated analogs .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry (1:1.2 molar ratio of intermediate to sulfonyl chloride) to minimize unreacted starting material .

Which spectroscopic and crystallographic methods are critical for structural characterization?

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C4, fluorine at C3) and piperidine-thiadiazole connectivity. Look for sulfonamide NH signals at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₆FN₃O₃S₂: 394.0742) .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) using single crystals grown via vapor diffusion (acetonitrile/water) .

How can researchers optimize reaction yields during sulfonamide coupling?

Advanced Research Question

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance sulfonyl chloride reactivity. Avoid DMF due to competing side reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling (yield improvement: ~15–20%) .
  • Temperature Control : Maintain 0–5°C during initial mixing to suppress hydrolysis of the sulfonyl chloride .

Basic Research Question

  • Thiadiazole Ring : Enhances π-π stacking with target proteins (e.g., kinase ATP-binding pockets). Fluorine substitution at C3 improves metabolic stability .
  • Methoxy Group (C4) : Increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Sulfonamide Linker : Critical for hydrogen bonding with catalytic lysine residues in enzymes .

Advanced Research Question

  • Selective Alkylation : Use Boc-protected piperidine intermediates to prevent N- over C-alkylation. Deprotect with TFA post-reaction .
  • Byproduct Removal : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
  • Stepwise Optimization : Isolate the piperidine-thiadiazole intermediate before sulfonamide coupling to avoid cross-reactivity .

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